

# Physical and chemical characteristics of cholesteryl isoamyl ether

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## Compound of Interest

Compound Name: Cholesteryl isoamyl ether

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An In-depth Technical Guide to **Cholesteryl Isoamyl Ether**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cholesteryl isoamyl ether** (CAS No. 74996-30-8) is a derivative of cholesterol, a vital lipid molecule in cellular membranes.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physical and chemical characteristics of **cholesteryl isoamyl ether**, its synthesis, and analytical methodologies. Furthermore, it explores its applications, particularly in the realm of drug delivery, where cholesterol-based compounds are increasingly utilized for their biocompatibility and ability to interact with cell membranes.<sup>[2][3]</sup> This document is intended to serve as a detailed resource for professionals in research and drug development.

## Physicochemical Properties

**Cholesteryl isoamyl ether**, also known as O-Isopentyl-cholesterol, is a synthetic biochemical reagent.<sup>[4][5]</sup> Its core structure consists of the rigid steroid backbone of cholesterol linked to a flexible isoamyl group via an ether bond. This amphipathic nature influences its physical properties and makes it a subject of interest for applications in creating lipid-based delivery systems.<sup>[6]</sup>

The quantitative physical and chemical properties of **cholesteryl isoamyl ether** are summarized below.

Property	Value	Source
CAS Number	74996-30-8	[7]
Molecular Formula	C <sub>32</sub> H <sub>56</sub> O	[4][8]
Molecular Weight	456.79 g/mol	[4]
Boiling Point	516.6 ± 29.0 °C (Predicted)	[7]
Density	0.94 ± 0.1 g/cm <sup>3</sup> (Predicted)	[7]
Storage Temperature	-20°C	[7]

Solubility: While specific solubility data for **cholesteryl isoamyl ether** is not readily available, based on its structure and the known properties of cholesterol, it is expected to be practically insoluble in water.[9] It is anticipated to be soluble in nonpolar organic solvents such as ethers, chloroform, and acetone.[9]

## Spectroscopic and Analytical Characterization

The identity and purity of **cholesteryl isoamyl ether** can be confirmed using standard spectroscopic and chromatographic techniques. Expected spectral characteristics are based on the known properties of ethers and the cholesterol framework.[10][11]

Analytical Method	Expected Characteristics
Infrared (IR) Spectroscopy	Presence of a strong C-O stretching band in the 1050-1150 $\text{cm}^{-1}$ region, characteristic of an ether linkage. Absence of a broad O-H stretch (around 3300 $\text{cm}^{-1}$ ) from the parent cholesterol. <a href="#">[10]</a> <a href="#">[11]</a>
$^1\text{H}$ NMR Spectroscopy	Signals for the protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. The numerous protons of the cholesterol steroid nucleus and the isoamyl chain would appear in the upfield region (approx. 0.6-2.5 ppm). <a href="#">[10]</a> <a href="#">[11]</a>
$^{13}\text{C}$ NMR Spectroscopy	The carbon atom of the cholesterol ring bonded to the ether oxygen (C-3) would show a downfield shift, typically appearing in the 50-80 ppm range. <a href="#">[11]</a>
Mass Spectrometry (MS)	Electrospray ionization (ESI-MS) would likely show an ammonium adduct $[\text{M}+\text{NH}_4]^+$ . The mass spectrum would confirm the molecular weight of the compound. <a href="#">[12]</a>

## Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **cholesteryl isoamyl ether** are provided below. These protocols are based on established methods for the synthesis and analysis of cholesteryl ethers and esters.

## Synthesis of Cholesteryl Isoamyl Ether

A common method for synthesizing cholesteryl alkyl ethers is through the alcoholysis of a cholesterol derivative, such as cholesterol p-toluenesulfonate (cholesteryl tosylate).[\[13\]](#) This two-step process involves first activating the hydroxyl group of cholesterol, followed by nucleophilic substitution with the isoamyl alkoxide.

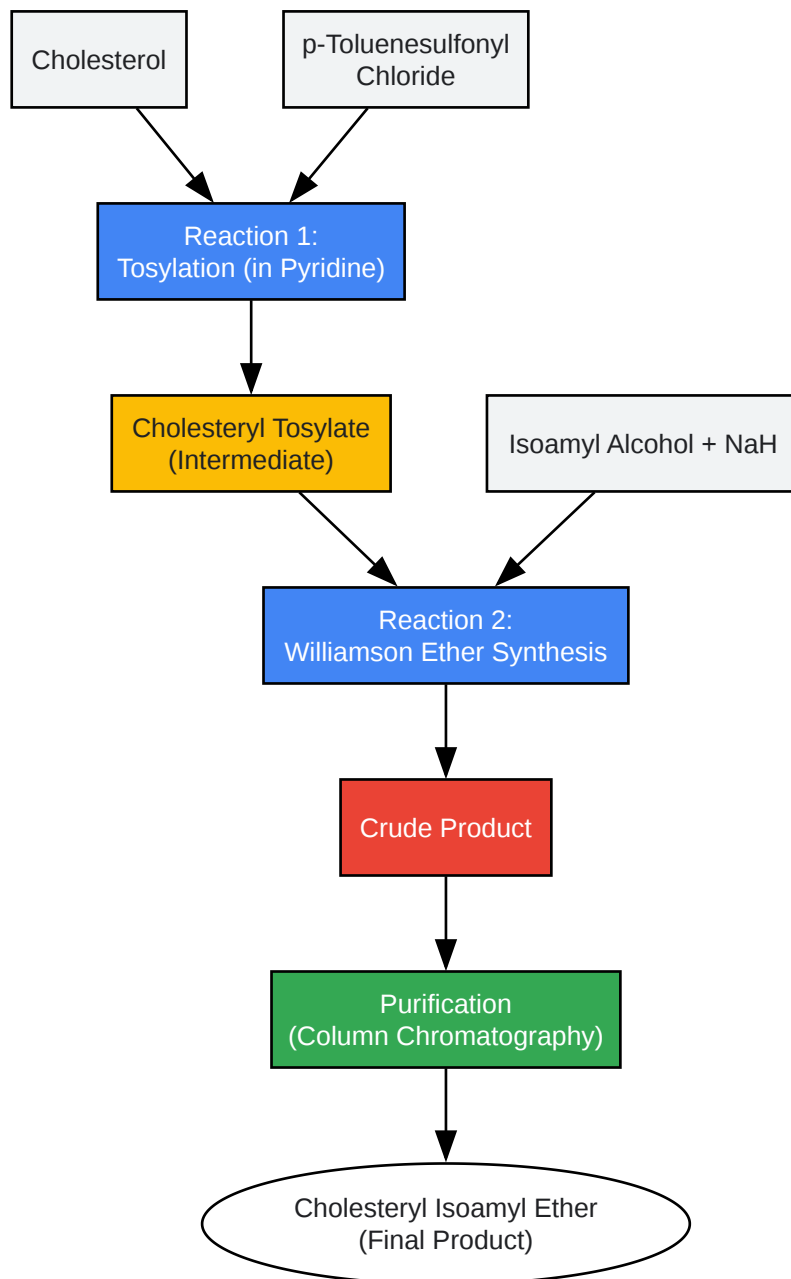
### Step 1: Synthesis of Cholesteryl Tosylate

- Dissolve cholesterol in a suitable solvent such as pyridine at room temperature.
- Cool the solution in an ice bath (0-5°C).
- Slowly add p-toluenesulfonyl chloride to the stirred solution.
- Allow the reaction to proceed for several hours (e.g., 12-16 hours) at a low temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding cold water and extract the product with a nonpolar solvent like diethyl ether.
- Wash the organic layer sequentially with dilute HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude cholesteryl tosylate.
- Purify the product by recrystallization.

#### Step 2: Synthesis of **Cholesteryl Isoamyl Ether**

- Prepare sodium isoamyloxide by reacting isoamyl alcohol with sodium hydride in an anhydrous solvent like toluene or THF.
- Add the purified cholesteryl tosylate from Step 1 to the sodium isoamyloxide solution.
- Heat the reaction mixture under reflux and monitor its progress by TLC.
- After the reaction is complete, cool the mixture and carefully quench it with water.
- Extract the product with an organic solvent, wash the organic layer, and dry it.
- Evaporate the solvent and purify the crude **cholesteryl isoamyl ether** using column chromatography on silica gel.

## General Synthesis Workflow for Cholesteryl Isoamyl Ether



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A general workflow for the synthesis of **cholesteryl isoamyl ether**.

## Analytical Methods

#### Thin Layer Chromatography (TLC):

- Stationary Phase: Silica gel plates.
- Mobile Phase: A nonpolar solvent system, such as hexane:diethyl ether (e.g., 70:30 v/v), is effective for separating cholesteryl ethers from cholesterol and other byproducts.[\[14\]](#)
- Visualization: Staining with a solution like phosphomolybdic acid or potassium permanganate followed by heating.

#### High-Performance Liquid Chromatography (HPLC):

- Technique: Reversed-phase HPLC is suitable for the analysis of cholesterol and its derivatives.[\[15\]](#)
- Column: A C18 column (e.g.,  $\mu$ Bondapak C18, 10  $\mu$ m) can be used.[\[15\]](#)
- Mobile Phase: An isocratic mobile phase of isopropanol and acetonitrile (e.g., 50:50 v/v) is often employed.[\[15\]](#)
- Detection: UV detection at a low wavelength, such as 200-210 nm, is required due to the lack of a strong chromophore.[\[15\]](#)

#### Liquid Chromatography-Mass Spectrometry (LC-MS):

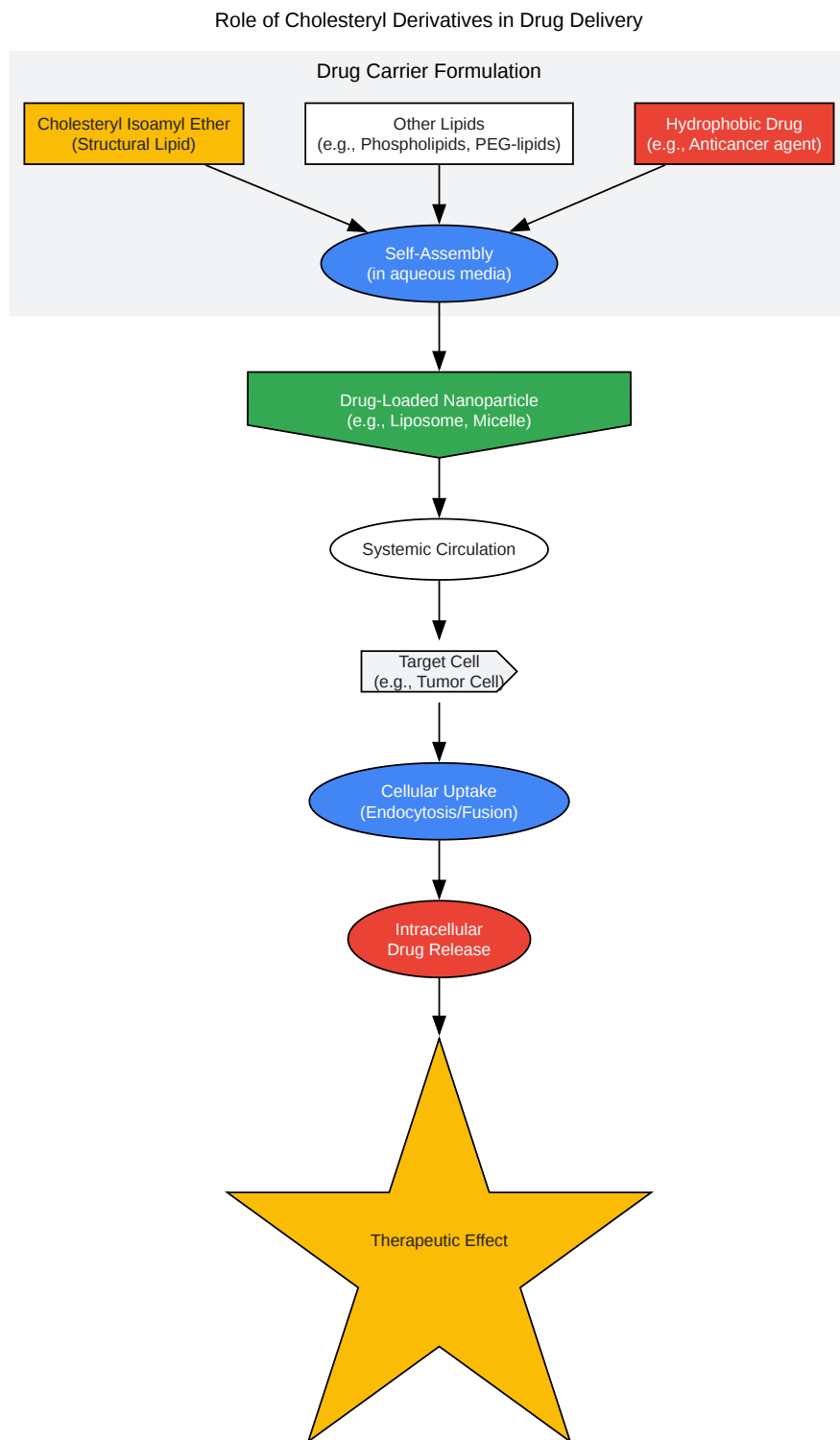
- Technique: LC-MS provides both separation and mass identification, offering high sensitivity and specificity.[\[16\]](#)
- Ionization: ESI is a common ionization technique. Cholesteryl esters typically form ammonium adducts that can be detected.
- Fragmentation: Collision-induced dissociation of the parent ion often yields a characteristic fragment ion of  $m/z$  369, corresponding to the cholesterol backbone, which can be used for quantification in selected reaction monitoring (SRM) mode.

## Applications in Research and Drug Development

Cholesterol and its derivatives are integral to drug delivery research due to their biocompatibility and ability to be incorporated into lipid-based nanocarriers.[2][17] The ether linkage in compounds like **cholesteryl isoamyl ether** offers greater chemical stability against enzymatic cleavage compared to the more common ester linkage found in cholesteryl esters.[6]

#### Key Application Areas:

- **Lipid Nanoparticles and Liposomes:** **Cholesteryl isoamyl ether** can be incorporated into the lipid bilayer of nanoparticles and liposomes. This can enhance the stability of the formulation and modulate the release of encapsulated drugs.[2] The cholesterol moiety helps to stiffen and stabilize lipid membranes.[17]
- **Gene Delivery:** Cationic cholesterol derivatives with ether linkages have demonstrated pronounced improvements in transfection efficiency for gene delivery.[6] The stable ether bond is advantageous for creating robust vectors that can protect genetic material (like siRNA or pDNA) and facilitate its entry into cells.[6][17]
- **Liquid Crystals:** Cholesteryl esters are well-known for forming liquid crystalline phases, and their physical state can be sensitive to temperature.[18][19] While less studied, cholesteryl ethers may also exhibit mesomorphic behavior, which could be exploited in the development of stimuli-responsive materials for biomedical applications.[20]



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Logical flow of drug delivery using a cholesteryl-based carrier.



## Safety and Handling

**Cholesteryl isoamyl ether** should be handled in a laboratory setting following standard safety protocols.

- Storage: It is recommended to store the compound at -20°C for long-term stability.[7]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. While specific toxicity data is not available, compounds of this class may cause irritation.[19] All sales of this compound for research purposes may be final, with the buyer assuming responsibility for confirming its identity and purity.[8]

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